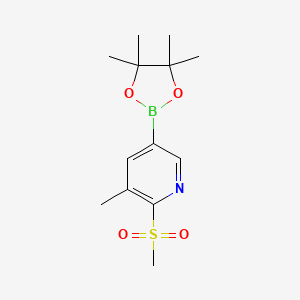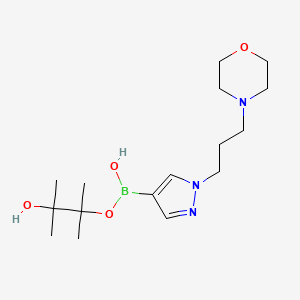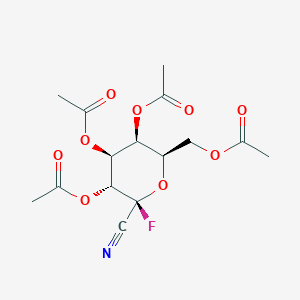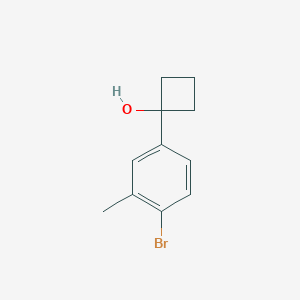
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the chemical formula C8H3F4O2. It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde often employs large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde exerts its effects is primarily through its interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct electronic and steric effects. These properties make it particularly useful in the synthesis of complex organic molecules and in various research applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZBUBRBHGQWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)
![Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1445954.png)


![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)






![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)

